
1-Oxa-3,5-dicarbacyclohexasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,6-Oxatrisilinane is a unique organosilicon compound characterized by its cyclic structure containing silicon and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4,6-Oxatrisilinane can be synthesized through several methods. One common approach involves the cyclization of silanol precursors under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the cyclic structure. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of 1,2,4,6-Oxatrisilinane may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process often includes steps such as purification and distillation to remove impurities and achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4,6-Oxatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: Nucleophilic substitution reactions can occur at the silicon centers, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines are used in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions include various siloxane and silane derivatives, which have applications in materials science and organic synthesis.
Applications De Recherche Scientifique
1,2,4,6-Oxatrisilinane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a biocompatible material in medical implants and devices.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 1,2,4,6-Oxatrisilinane exerts its effects involves interactions with various molecular targets. The silicon-oxygen bonds in the compound provide unique reactivity, allowing it to participate in a range of chemical transformations. The pathways involved often include the formation of intermediate species that facilitate the desired reactions.
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole: A heterocyclic compound containing nitrogen and oxygen atoms.
1,3,5-Trisiloxane: A cyclic compound with alternating silicon and oxygen atoms.
1,2,4-Triazine: A nitrogen-containing heterocycle with applications in medicinal chemistry.
Uniqueness: 1,2,4,6-Oxatrisilinane is unique due to its specific arrangement of silicon and oxygen atoms, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C2H4OSi3 |
|---|---|
Poids moléculaire |
128.31 g/mol |
InChI |
InChI=1S/C2H4OSi3/c1-4-2-6-3-5-1/h1-2H2 |
Clé InChI |
JMXFHKMOODSTAS-UHFFFAOYSA-N |
SMILES canonique |
C1[Si]C[Si]O[Si]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,4,6-Tribromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14759755.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)urea](/img/structure/B14759757.png)
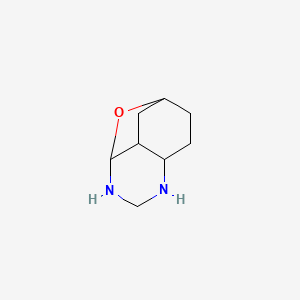
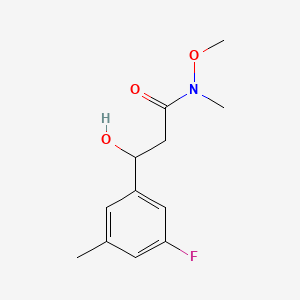


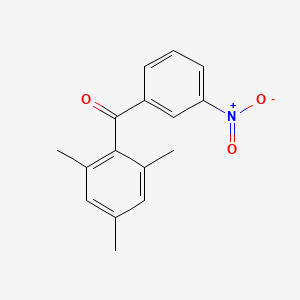
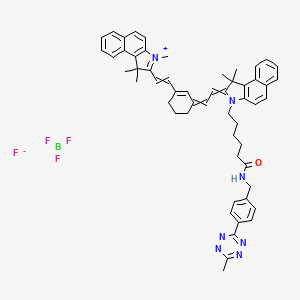
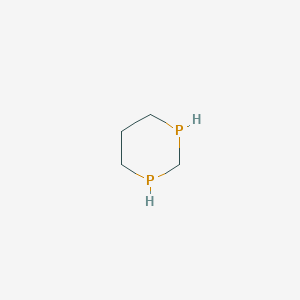
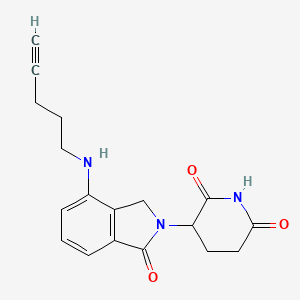
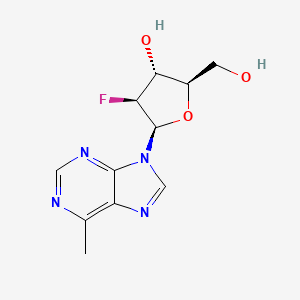

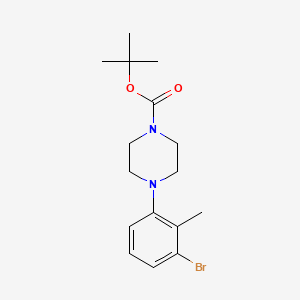
![(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline](/img/structure/B14759852.png)
